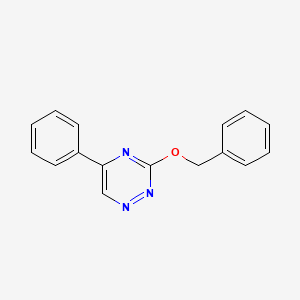
as-Triazine, 3-(benzyloxy)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 3-(benzyloxy)-5-phenyl-: is a derivative of triazine, a class of nitrogen-containing heterocycles. Triazines are known for their planar six-membered benzene-like ring structure, with three carbons replaced by nitrogen atoms . This specific compound features a benzyloxy group at the 3-position and a phenyl group at the 5-position, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of as-Triazine, 3-(benzyloxy)-5-phenyl- can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Solid-Phase Synthesis: This technique involves the use of a solid support to facilitate the reaction, allowing for easy separation and purification of the product.
Metal-Based Catalysis: Transition metals such as palladium or copper can be used as catalysts to promote the formation of the triazine ring.
[4+2] Cycloaddition: This method involves the reaction of a diene with a dienophile to form the triazine ring.
Multicomponent One-Pot Reactions: This approach involves the simultaneous reaction of multiple reactants in a single reaction vessel, leading to the formation of the desired product.
Chemical Reactions Analysis
as-Triazine, 3-(benzyloxy)-5-phenyl-: undergoes various types of chemical reactions:
Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to the substitution of one or more of the nitrogen atoms.
Electrophilic Addition: The electron-rich triazine ring can undergo electrophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
Coupling Reactions: The presence of the benzyloxy and phenyl groups allows for coupling reactions with other aromatic compounds.
Intramolecular Cyclization: This reaction involves the formation of a new ring structure within the molecule, leading to the formation of fused triazine derivatives.
Scientific Research Applications
as-Triazine, 3-(benzyloxy)-5-phenyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal, anticancer, antiviral, and antitumor agent.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of as-Triazine, 3-(benzyloxy)-5-phenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
as-Triazine, 3-(benzyloxy)-5-phenyl-: can be compared with other similar compounds:
Melamine: A well-known triazine derivative used in the production of resins.
Cyanuric Chloride: Another triazine derivative used in the production of reactive dyes.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocycle with applications in cancer therapy.
Properties
CAS No. |
74417-06-4 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-phenyl-3-phenylmethoxy-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O/c1-3-7-13(8-4-1)12-20-16-18-15(11-17-19-16)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
UPBLLHHGQZQDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
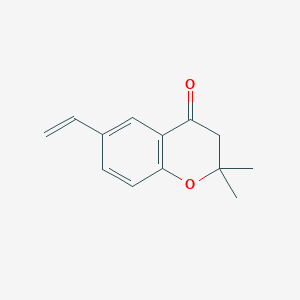
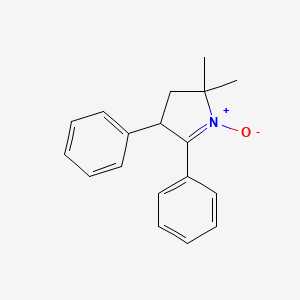
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
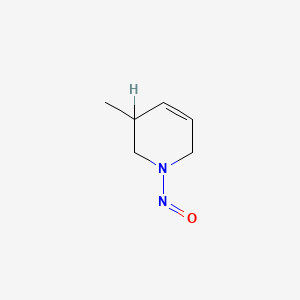

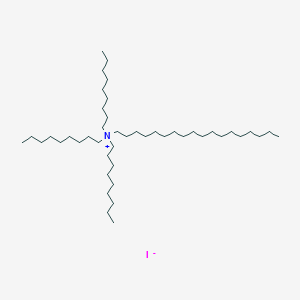
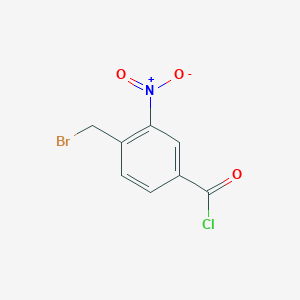
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

